InChI=1S/C17H20N2O/c1-2-5-15(6-3-1)14-20-17-8-4-7-16(13-17)19-11-9-18-10-12-19/h1-8,13,18H,9-12,14H2 . 1-(3-(Benzyloxy)phenyl)piperazine is a synthetic compound that belongs to the piperazine family, characterized by a benzyloxy group attached to a phenyl ring, which is further linked to a piperazine moiety. This compound is notable for its potential applications in medicinal chemistry and pharmacological research, particularly due to its structural similarity to other biologically active piperazine derivatives.
The compound can be synthesized through various chemical reactions involving starting materials such as 3-(benzyloxy)aniline and piperazine. Its chemical identity is confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
1-(3-(Benzyloxy)phenyl)piperazine is classified under organic compounds, specifically as an aromatic amine due to the presence of the phenyl ring and the piperazine structure. It may also be categorized as a potential drug candidate due to its interactions with biological targets.
The synthesis of 1-(3-(Benzyloxy)phenyl)piperazine typically involves the following steps:
The molecular formula of 1-(3-(Benzyloxy)phenyl)piperazine is , with a molecular weight of approximately 268.36 g/mol. The structure consists of a piperazine ring attached to a phenyl group that has a benzyloxy substituent at the para position.
1-(3-(Benzyloxy)phenyl)piperazine can undergo various chemical reactions, including:
The mechanism of action for 1-(3-(Benzyloxy)phenyl)piperazine involves its interaction with specific biological targets, such as receptors or enzymes. The unique benzyloxy group enhances binding affinity and selectivity towards these targets.
This compound has been compared with similar compounds like 1-(3-chlorophenyl)piperazine and 1-(3-trifluoromethyl-phenyl)piperazine, which exhibit distinct pharmacological profiles but share structural similarities.
1-(3-(Benzyloxy)phenyl)piperazine has various applications in scientific research:
This compound's structural characteristics make it valuable for exploring new pharmacological avenues and enhancing our understanding of drug-receptor interactions.
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9